REACTION_SMILES
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[CH:32]([Cl:33])([Cl:34])[Cl:35].[F:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([F:14])[c:9]1[O:10][CH2:11][C:12]#[CH:13].[Na+:30].[Na+:31].[OH:15][O:16][C:17]([c:18]1[cH:19][c:20]([Cl:21])[cH:22][cH:23][cH:24]1)=[O:25].[S:26]([O-:27])([O-:28])=[O:29]>>[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:15])[cH:7][c:8]([F:14])[c:9]1[O:10][CH2:11][C:12]#[CH:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCOc1c(F)cc(C=O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])[O-]
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Name
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Type
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product
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Smiles
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C#CCOc1c(F)cc(C(=O)O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |